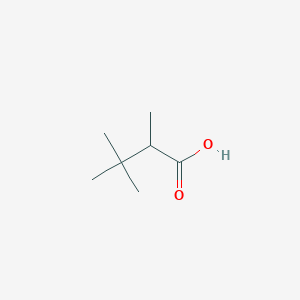

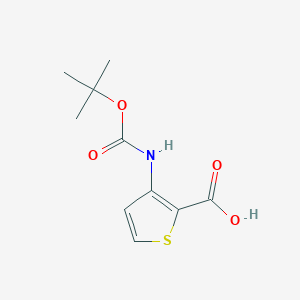

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

描述

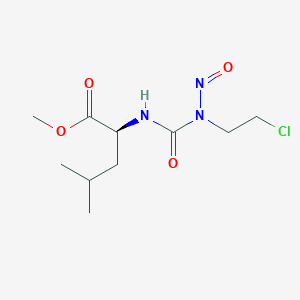

“tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate” is a chemical compound of interest in synthetic organic chemistry due to its structural complexity and potential utility in various chemical transformations. The compound features a tert-butyl group attached to a 2S-configured 2-methyl-3-oxoazetidine-1-carboxylate structure, indicative of its potential as a building block in pharmaceutical and material science research.

Synthesis Analysis

The synthesis of related compounds often involves multistep organic reactions, including cyclization and functional group transformations. For example, compounds with similar structural features have been synthesized through intramolecular lactonization reactions from corresponding precursors, showcasing the methods to construct complex cyclic structures from simpler starting materials (Moriguchi et al., 2014).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's reactivity and properties. X-ray crystallography is a common technique for this purpose. For instance, related bicyclic compounds have been characterized to reveal monoclinic space group structures, providing insights into molecular configurations and solid-state arrangements (Moriguchi et al., 2014).

科研应用

Environmental Impact and Removal Techniques

Synthetic phenolic antioxidants, related to the chemical family of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, have been extensively studied for their environmental presence, human exposure, and toxicity. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and human tissues. Studies suggest the importance of developing novel antioxidants with lower toxicity and environmental persistence, highlighting a focus on reducing potential pollution sources (Runzeng Liu & S. Mabury, 2020).

Biodegradation and Fate in Environmental Systems

The degradation and fate of related ethers, such as methyl tert-butyl ether (MTBE), in soil and groundwater have been the subject of extensive research, considering their widespread use as fuel additives. These studies provide insights into the microbial degradation pathways and the challenges associated with the bioremediation of such compounds. They highlight the potential for aerobic biodegradation as a means to mitigate environmental contamination, relevant for compounds with similar structures and properties (S. Thornton et al., 2020).

Technological Applications in Material Synthesis

Research into the synthetic routes of complex molecules, such as vandetanib, showcases the utility of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate in pharmaceutical manufacturing. These synthetic methodologies, involving steps like substitution and cyclization, underline the compound's role in the development of industrial-scale synthesis processes for therapeutic agents, suggesting its broader applications in chemical synthesis (W. Mi, 2015).

Adsorption and Purification Technologies

Studies on the removal of MTBE, a related ether, from the environment through adsorption techniques, offer a glimpse into the potential for applying similar methods to tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. These techniques, utilizing various adsorbents such as activated carbon and resins, emphasize the importance of developing efficient and green technologies for purifying water and other matrices from contaminants with similar properties (M. Vakili et al., 2017).

性质

IUPAC Name |

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQMXTJLDQEDTI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

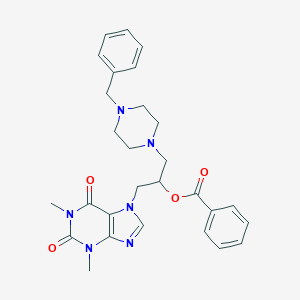

![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)

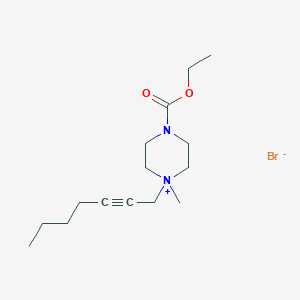

![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)